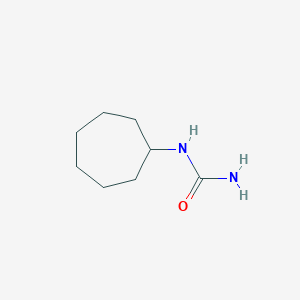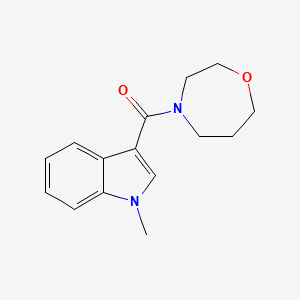
Cycloheptylurea
説明
Cycloheptylurea is a synthetic compound with the linear formula C8H16N2O . It is part of a collection of rare and unique chemicals often provided to early discovery researchers . The CAS Number for this compound is 197311-88-9 .
Synthesis Analysis
The synthesis of this compound involves the use of 1-Chloro-4-isocyanatobenzene and cycloheptylamine . These materials are combined and stirred under reflux for several hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude product .
Molecular Structure Analysis
This compound crystallizes in the monoclinic space group P2 1 / c with a unit cell containing four molecules . The structure is stabilized by intermolecular hydrogen bonds . The molecule consists of a this compound ring, with a 4-chlorophenyl group attached to the nitrogen atom .
科学的研究の応用
1. Biological Activities of Cyclohepta[b]indoles
Cyclohepta[b]indoles, containing a seven-membered ring fused with an indole (similar to cycloheptylurea), demonstrate a wide range of biological activities. These include inhibition of adipocyte fatty-acid-binding protein, histone deacetylation, leukotriene production, and antituberculosis and anti-HIV activities. Found in both natural products and pharmaceuticals, this structure has garnered significant interest from the pharmaceutical industry for its potential therapeutic applications. Recent patents and research focus on the synthesis and functionalization of cyclohepta[b]indoles due to their biological significance (Stempel & Gaich, 2016).
2. Phase Transitions in Thiourea Inclusion Compounds with Cycloheptane
Research on the phase transitions in thiourea inclusion compounds with cycloheptane, a compound structurally related to this compound, has been conducted to understand their properties better. These studies involved variable temperature single-crystal X-ray diffraction and solid-state NMR experiments. They provided insights into the structural changes and dynamics of these compounds under different temperature conditions, which is crucial for understanding their potential applications in materials science and chemistry (Maris et al., 2001).
3. Efficient Backbone Cyclization of Linear Peptides
In the realm of peptide engineering, the cyclization of peptides is a significant area of study due to the stability it confers on the resultant cyclotide. This compound-related compounds play a role in this process. The research identified asparaginyl endopeptidases from the cyclotide-producing plant Oldenlandia affinis, which function in coupling C-terminal cleavage of propeptide substrates with backbone cyclization. This discovery offers a powerful tool for peptide engineering applications, where increased stability of peptide products is desired (Harris et al., 2015).
4. Molecular Orbital Degeneracy Studies
The cycloheptatrienyl radical, structurally related to this compound, has been studied for its paramagnetic resonance in various environments. This research provides essential insights into the molecular orbital degeneracy of such compounds. Understanding the electronic structure and behavior of these radicals in different environments is crucial for applications in physical chemistry and materials science (Silverstone et al., 1964).
5. Synthesis of Cycloheptyne-Co2(CO)6 Complex
The synthesis of a cycloheptyne dicobalt-carbonyl complex, which can selectively react in different cycloadditions, is another area where this compound-related compounds are explored. This study demonstrates the potential of such compounds in organic synthesis and chemical reactions, highlighting their versatility and applicability in various chemical processes (Cormier et al., 2019).
Safety and Hazards
特性
IUPAC Name |
cycloheptylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLLXJFYCJRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)
